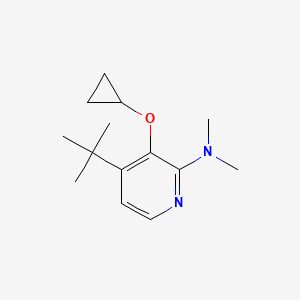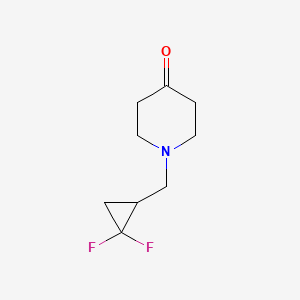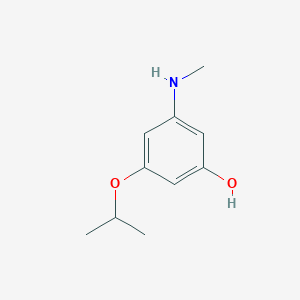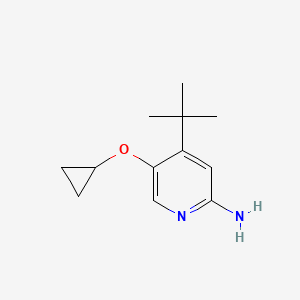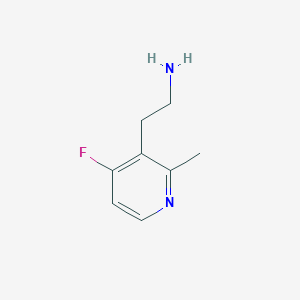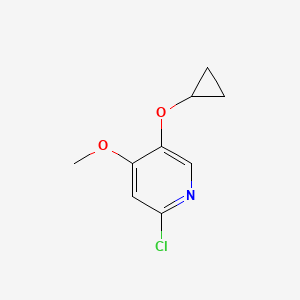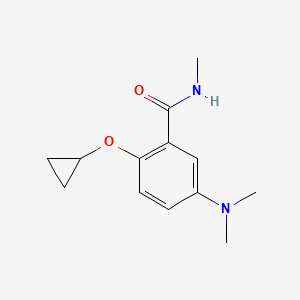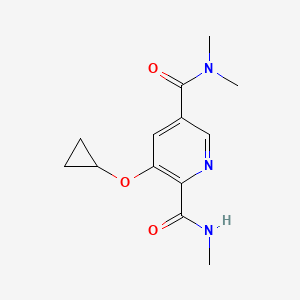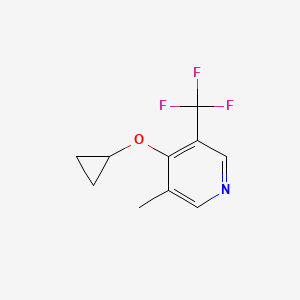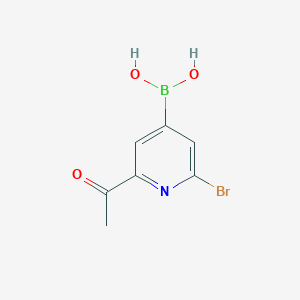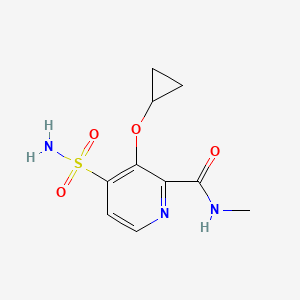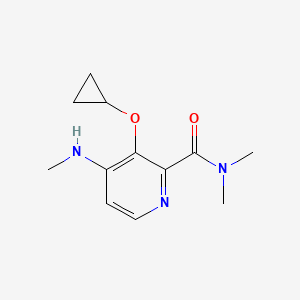
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is a complex organic compound with a unique structure that includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Picolinamide Core: This can be achieved through the reaction of 4-chloropyridine with dimethylamine under suitable conditions to form N,N-dimethyl-4-chloropyridine.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropanol and a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinamide core.
Reduction: Reduced forms of the compound, potentially leading to the removal of the cyclopropoxy group.
Substitution: Substituted derivatives with different alkoxy groups.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the context of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropoxy-N,N-dimethyl-4-aminopicolinamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(ethylamino)picolinamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(propylamino)picolinamide
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-9-6-7-14-10(12(16)15(2)3)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
BIPJTTJFQDIPEH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



